molecular formula C9H5BrFNO B3418330 6-Bromo-7-fluoroindole-3-carboxaldehyde CAS No. 1227591-06-1

6-Bromo-7-fluoroindole-3-carboxaldehyde

Cat. No. B3418330
CAS RN: 1227591-06-1
M. Wt: 242.04 g/mol
InChI Key: ZNECZMOHHMKYNR-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroindole-3-carboxaldehyde is an organic compound with the chemical formula C9H5BrFNO . It belongs to the class of indole derivatives and is characterized by the presence of bromine, fluorine, and a carboxaldehyde functional group. This compound has been widely researched in various scientific fields due to its intriguing properties and potential applications .


Synthesis Analysis

The synthesis of 6-Bromo-7-fluoroindole-3-carboxaldehyde involves several steps. While I don’t have specific details on the synthetic route, it typically starts with an indole precursor. Bromination and fluorination reactions are then carried out to introduce the bromine and fluorine atoms. Finally, oxidation of the resulting intermediate yields the carboxaldehyde group. Researchers have explored various synthetic methods to access this compound efficiently .


Molecular Structure Analysis

The molecular structure of 6-Bromo-7-fluoroindole-3-carboxaldehyde consists of an indole ring fused with a carboxaldehyde moiety. The bromine and fluorine atoms are attached to specific positions on the indole ring. The arrangement of atoms and their connectivity plays a crucial role in determining the compound’s properties and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and transformations involving the carboxaldehyde group. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Understanding these reactions is essential for designing synthetic routes and exploring its potential applications .


Physical And Chemical Properties Analysis

  • Storage : It is recommended to store this compound in a freezer .

Mechanism of Action

The precise mechanism of action for 6-Bromo-7-fluoroindole-3-carboxaldehyde depends on its specific context. It may act as a building block in the synthesis of more complex molecules or as a reactive intermediate in various chemical processes. Further studies are needed to elucidate its biological or pharmacological mechanisms, if any .

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

properties

IUPAC Name

6-bromo-7-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNECZMOHHMKYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoro-1h-indole-3-carbaldehyde

CAS RN

1227591-06-1
Record name 6-bromo-7-fluoro-1Ð?-indole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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